molecular formula C23H21N3O2 B2857887 10-ethoxy-4-phenyl-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene CAS No. 627889-58-1

10-ethoxy-4-phenyl-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene

Cat. No.: B2857887
CAS No.: 627889-58-1
M. Wt: 371.44
InChI Key: FODLTBILZCIWTG-UHFFFAOYSA-N
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Description

The compound 10-ethoxy-4-phenyl-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene is a complex tricyclic heterocyclic molecule featuring an oxygen atom (8-oxa) and two nitrogen atoms (5,6-diaza) within its fused ring system. The structure includes a pyridin-3-yl substituent at position 7, a phenyl group at position 4, and an ethoxy group at position 10. Derivatives of this compound, such as its methyl benzoate analog, have been synthesized for applications in medicinal chemistry, particularly as intermediates for bioactive molecules .

Properties

IUPAC Name

7-ethoxy-2-phenyl-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-2-27-21-12-6-11-18-20-14-19(16-8-4-3-5-9-16)25-26(20)23(28-22(18)21)17-10-7-13-24-15-17/h3-13,15,20,23H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODLTBILZCIWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-ethoxy-4-phenyl-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene typically involves multi-step organic reactions. One common approach is the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

10-ethoxy-4-phenyl-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents to ensure optimal reactivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs.

Scientific Research Applications

10-ethoxy-4-phenyl-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It can be employed in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 10-ethoxy-4-phenyl-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between the target compound and related tricyclic or heterocyclic systems:

Compound Name / Class Key Features Functional Groups/Substituents Potential Applications Reference
Target compound Tricyclic (8-oxa-5,6-diaza), pyridin-3-yl, phenyl, ethoxy Ethoxy, phenyl, pyridin-3-yl Drug intermediates, ligand design
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane Spirocyclic (7-oxa-9-aza), benzothiazole, dimethylaminophenyl Benzothiazolyl, dimethylaminophenyl Fluorescent probes, catalysis
6,7-Diazaspiro[4.5]dec-9-ene derivatives Spirocyclic (6,7-diaza), trifluoromethyl, pyrimidinyl Trifluoromethyl, pyrimidinyl, carboxamide Kinase inhibitors, antiviral agents
Tetrahydroimidazo[1,2-a]pyridines Bicyclic (imidazo-pyridine), nitroaryl, cyano, ester Nitrophenyl, cyano, ethyl ester Anticancer, antimicrobial agents
3,7-Dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-ones Tetracyclic (dithia-aza), methoxy/hydroxyphenyl Methoxyphenyl, hydroxyphenyl Antibacterial, enzyme inhibition

Key Observations

Ring Systems and Heteroatoms: The target compound’s tricyclic framework (8-oxa-5,6-diaza) differs from spirocyclic systems (e.g., 7-oxa-9-aza in or 6,7-diaza in ), which often exhibit greater conformational flexibility. The rigid tricyclic core may enhance binding specificity in receptor-ligand interactions.

The pyridin-3-yl moiety introduces a hydrogen-bond acceptor site, analogous to pyrimidinyl groups in kinase-targeting spirocycles , but with distinct electronic properties due to nitrogen positioning.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves multi-step cyclization and functionalization, similar to spirocyclic analogs . However, the tricyclic system may require specialized catalysts or conditions to control regioselectivity, as seen in diazaspiro derivatives .

The phenyl and pyridin-3-yl groups mirror motifs in fluorescent probes and anticancer agents , indicating versatility in applications.

Biological Activity

The compound 10-ethoxy-4-phenyl-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on current research findings, including data tables and case studies.

Molecular Formula

  • Molecular Formula : C23H21N3O2
  • IUPAC Name : 10-ethoxy-4-phenyl-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene

Structural Features

The unique tricyclic structure of this compound includes:

  • Ethoxy group : Enhances solubility and biological activity.
  • Phenyl and pyridinyl substituents : Contribute to its aromaticity and potential interactions with biological targets.

Anticancer Properties

Research has indicated that compounds similar to 10-ethoxy-4-phenyl-7-(pyridin-3-yl)-8-oxa have significant anticancer activities. For instance, derivatives with similar structural features have shown promising results against various cancer cell lines.

Case Study: Cytotoxic Activity Evaluation

A study evaluated the cytotoxic effects of related compounds against human cancer cell lines using the MTT assay.

CompoundCell LineIC50 (μM)
Compound AHeLa29
Compound BMCF-743.4
Compound CT47D27.3

These findings suggest that structural modifications can enhance cytotoxicity, indicating a potential pathway for developing effective anticancer agents .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Similar compounds have demonstrated significant antibacterial and antifungal activities.

Research Findings

A related study highlighted the effectiveness of thiadiazole derivatives in inhibiting bacterial growth:

CompoundActivity TypeReference
Thiadiazole Derivative AAntibacterialStreptococcus spp.
Thiadiazole Derivative BAntifungalCandida albicans

These results indicate that structural components like thiophene rings may play a crucial role in enhancing antimicrobial efficacy .

The mechanism of action for 10-ethoxy-4-phenyl-7-(pyridin-3-yl)-8-oxa involves its interaction with specific enzymes and receptors within cells. The unique tricyclic structure allows for effective binding to biological macromolecules, potentially modulating cellular pathways involved in cancer progression and microbial resistance .

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